
(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one, hereafter referred to as 2F-MMP, is a small organic molecule with a wide range of applications in the fields of pharmaceuticals, biochemistry, and materials science. It is a fluorinated derivative of the aromatic compound methylphenylprop-2-en-1-one (MMP), and has been studied for its potential use as a building block for the synthesis of complex molecules, as a drug target for therapeutic applications, and as a photochemical.
Scientific Research Applications
2F-(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one has been studied for its potential use as a building block for the synthesis of complex molecules. It has been used to synthesize a variety of derivatives, including 2-methyl-3-(2-fluorophenyl)prop-2-en-1-one and 3-(2-fluorophenyl)prop-2-en-1-one. It has also been studied for its potential use as a drug target for therapeutic applications, as it has been found to bind to certain proteins in the body and modulate their activity. Additionally, it has been studied for its potential use as a photochemical, as its fluorescence properties have been found to be useful for imaging applications.
Mechanism of Action
2F-(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one has been found to bind to certain proteins in the body, such as the protein kinase C-alpha (PKC-alpha). When bound to PKC-alpha, it modulates the activity of the protein, which can lead to changes in the cell's physiology. Additionally, it has been found to interact with other proteins, such as the estrogen receptor, which can lead to changes in the cell's metabolism.
Biochemical and Physiological Effects
2F-(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of certain proteins, such as the protein kinase C-alpha (PKC-alpha), which can lead to changes in the cell's physiology. Additionally, it has been found to interact with other proteins, such as the estrogen receptor, which can lead to changes in the cell's metabolism. It has also been found to have antioxidant and anti-inflammatory effects, which could be beneficial for the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
2F-(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one has several advantages for lab experiments. It is relatively easy to synthesize, and its fluorescence properties make it useful for imaging applications. Additionally, it has been found to bind to certain proteins in the body, which makes it a useful tool for studying the function of these proteins. One limitation of 2F-(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one is that its fluorescence properties can be affected by pH, temperature, and other environmental factors, which can make it difficult to use for imaging applications in some cases.
Future Directions
There are a variety of potential future directions for research on 2F-(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one. One potential direction is to continue to explore its potential use as a drug target for therapeutic applications. Additionally, further research could be done on its mechanism of action and its biochemical and physiological effects. Additionally, research could be done to explore its potential use as a photochemical and its potential applications in imaging technologies. Finally, research could be done to explore its potential use as a building block for the synthesis of complex molecules, as well as its potential applications in materials science.
Synthesis Methods
2F-(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one can be synthesized using the following procedure. First, 2-fluorophenol is reacted with methylmagnesium bromide in the presence of a base and a solvent to form a Grignard reagent. The Grignard reagent is then reacted with 1-methyl-2-phenylprop-2-en-1-one in the presence of a base and a solvent to form 2F-(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one, which is then isolated by distillation. This method has been used to synthesize a variety of derivatives of 2F-(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one, including 2-methyl-3-(2-fluorophenyl)prop-2-en-1-one and 3-(2-fluorophenyl)prop-2-en-1-one.
properties
IUPAC Name |
(E)-3-(2-fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO/c1-12-6-2-4-8-14(12)16(18)11-10-13-7-3-5-9-15(13)17/h2-11H,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBYWLKEYQRQEL-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

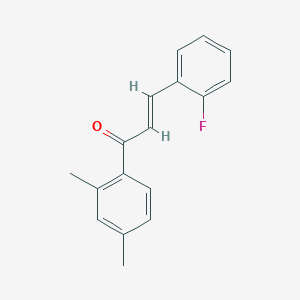

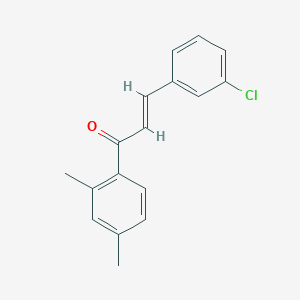
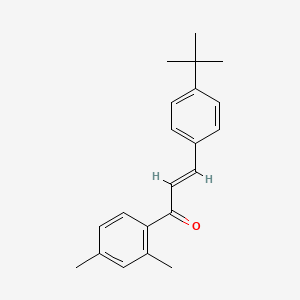
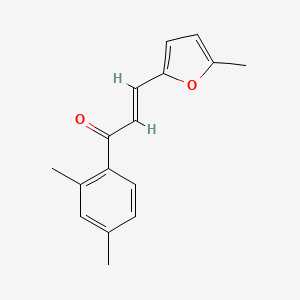

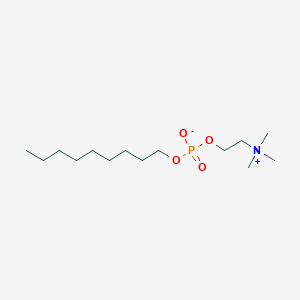

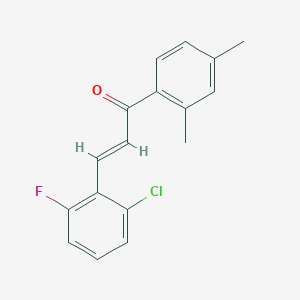
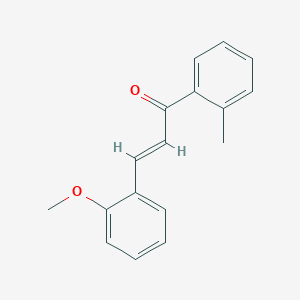
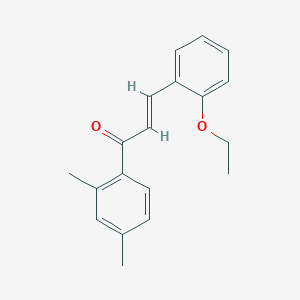
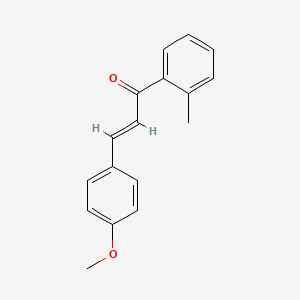
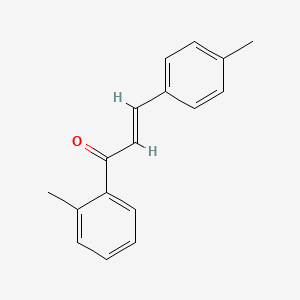
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2-methylphenyl)prop-2-en-1-one](/img/structure/B6346600.png)